(R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane
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Description
“®-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane” is a biochemical used for proteomics research . It has a molecular formula of C16H10D7N3O and a molecular weight of 274.37 . This compound is an intermediate of labelled Desmethyl atomoxetine .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene . The InChI string is InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D .Physical And Chemical Properties Analysis
This compound is a light-yellow solid . It is soluble in dichloromethane and ethyl acetate .Scientific Research Applications
Photochemical Decomposition of Azo Compounds
The photochemical decomposition of azo compounds, including those similar to (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane, has been a subject of study. Research has focused on understanding the radical products formed during this decomposition, which can have implications in various chemical processes and synthetic applications (Staško et al., 1993).
Thermal and Photolytic Decompositions
Studies on the thermal and photolytic decompositions of related azobis compounds, such as azobis(2-phenoxy)-2-propane, provide insights into the behavior of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane under different conditions. This research is important for understanding the stability and reactivity of such compounds (Ohno et al., 1971).
Bioremediation Applications
The role of enzymes like laccase in the bioremediation of bisphenol A compounds provides a perspective on the potential environmental applications of related compounds, including (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane. These studies focus on the degradation and removal of environmental pollutants (Chhaya & Gupte, 2013).
Carbonylative Cycloaddition Reactions
Research into carbonylative [2+2+1] cycloaddition reactions, involving similar compounds, highlights the utility of (R)-3-Azido-1-phenyl-1-(2-methylphenoxy-d7)propane in synthetic chemistry, particularly in the formation of complex organic structures (Iwata et al., 2013).
properties
IUPAC Name |
1-[(1R)-3-azido-1-phenylpropoxy]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-13-7-5-6-10-15(13)20-16(11-12-18-19-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m1/s1/i1D3,5D,6D,7D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJNLNFZPWFKNL-NUZBOFKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[C@H](CCN=[N+]=[N-])C2=CC=CC=C2)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675651 |
Source
|
Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217603-70-7 |
Source
|
Record name | 1-[(1R)-3-Azido-1-phenylpropoxy]-2-(~2~H_3_)methyl(~2~H_4_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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